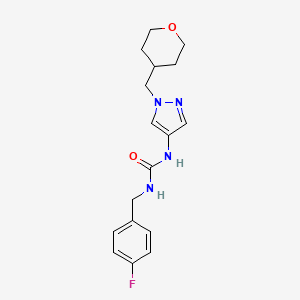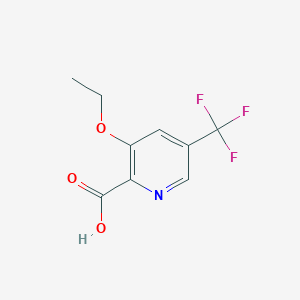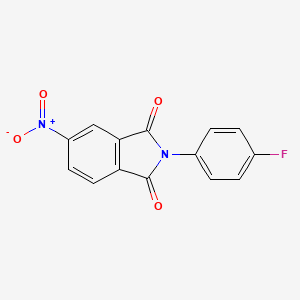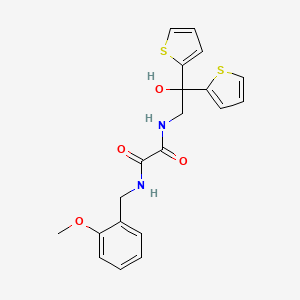![molecular formula C11H14N2O3 B2575778 N'-[(1E)-1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide CAS No. 205121-88-6](/img/structure/B2575778.png)
N'-[(1E)-1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-[(1E)-1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide” is a chemical compound with the CAS Number: 205121-88-6 . It has a molecular weight of 222.24 . The IUPAC name for this compound is methyl (2E)-2-[1-(3-methoxyphenyl)ethylidene]hydrazinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O3/c1-8(12-13-11(14)16-3)9-5-4-6-10(7-9)15-2/h4-7,12H,1H2,2-3H3,(H,13,14) . This code provides a unique representation of the molecular structure.Scientific Research Applications
Antioxidant Activity
N'-[(1E)-1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide derivatives have demonstrated notable antioxidant properties. For instance, certain derivatives like N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide exhibited antioxidant activity approximately 1.4 times greater than the well-known antioxidant ascorbic acid. This finding was based on the DPPH radical scavenging method, suggesting the compound's potential for combating oxidative stress (Tumosienė et al., 2020).
Anticancer Activity
The same derivatives have also been explored for their anticancer activity. In vitro tests using the MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines revealed that these compounds generally showed more cytotoxicity against the U-87 cell line compared to the MDA-MB-231 cell line. Particularly, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone was identified as the most active compound against the glioblastoma U-87 cell line, highlighting its potential as an anticancer agent (Tumosienė et al., 2020).
Coordination and Complexation Properties
Interaction with Metal Ions
The coordination properties of derivatives like N ′-(2-hydroxy-3-methoxyphenylmethylidene)-3-pyridinecarbohydrazide towards metal ions such as Fe(III) have been studied extensively. These studies, employing computational, spectrometric, and spectroscopic methods, reveal intricate coordination behaviors in both solid state and solution. The formation of 1:1 complexes in methanol:water systems, characterized by lg K ≥6, indicates strong interaction and coordination to the metal ion via oxygen and azomethine nitrogen. Such findings are crucial for understanding the complexation behavior of these derivatives and their potential applications in various fields, including catalysis and material science (Benković et al., 2020).
Corrosion Protection
Inhibition of Corrosion in Metals
Derivatives like (E)-5-amino-3-(4-methoxyphenyl)-N′-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide have shown significant potential as corrosion inhibitors. Studies reveal that at an optimum concentration, these compounds can offer inhibition efficiency upwards of 98%, indicating their capacity to form protective layers on metal surfaces like mild steel in corrosive environments. Techniques like gravimetric and electrochemical methods, along with sophisticated surface analysis methods, have confirmed the formation of these protective layers and their composition, marking these derivatives as potential candidates for industrial applications in corrosion prevention (Paul, Yadav, & Obot, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl N-[(E)-1-(3-methoxyphenyl)ethylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(12-13-11(14)16-3)9-5-4-6-10(7-9)15-2/h4-7H,1-3H3,(H,13,14)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPVRCASIIAAIH-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5-bromofuran-2-yl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2575702.png)
![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2575704.png)


![4-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2575709.png)

![N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B2575711.png)

![(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid](/img/structure/B2575713.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2575717.png)